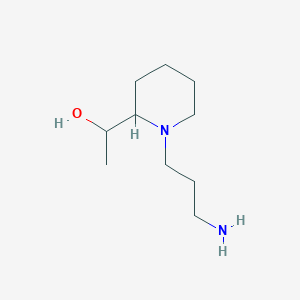![molecular formula C9H18N2O B1477115 3-(3-Aminopropyl)-3-azabicyclo[3.1.1]heptan-6-ol CAS No. 2098102-39-5](/img/structure/B1477115.png)
3-(3-Aminopropyl)-3-azabicyclo[3.1.1]heptan-6-ol
Vue d'ensemble
Description
3-(3-Aminopropyl)-3-azabicyclo[3.1.1]heptan-6-ol, or 3-APA, is a chiral bicyclic amine that is widely used in the fields of organic synthesis, medicinal chemistry, and other areas of scientific research. It is a versatile building block in the synthesis of complex molecules, and its unique chemical structure offers a range of potential applications. In
Mécanisme D'action
The mechanism of action of 3-APA is not fully understood. However, it is believed that the amine group of the molecule is responsible for its biological activity. The amine group can interact with other molecules, such as proteins, to form hydrogen bonds and other types of interactions. These interactions can affect the structure and function of proteins, leading to changes in the biochemical and physiological processes of the organism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-APA are not fully understood. However, studies have shown that it can affect the activity of enzymes, hormones, and other molecules involved in biological processes. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, 3-APA has been shown to have an effect on the central nervous system, and it has been used as an antidepressant in some studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 3-APA for laboratory experiments include its low cost and easy availability, as well as its wide range of potential applications. It is also relatively stable, and it can be stored for long periods of time without degrading. The main limitation of 3-APA is its potential toxicity, as it can be toxic at high concentrations. Therefore, it is important to use the appropriate safety measures when handling 3-APA in the laboratory.
Orientations Futures
The potential future directions for 3-APA include its use in the synthesis of chiral drugs, peptides, and other biologically active compounds. It could also be used in the synthesis of polymers materials, and it could be used as a chiral ligand in asymmetric catalysis. In addition, 3-APA could be used in the development of new therapeutic agents, and it could be used in the study of biochemical and physiological processes. Finally, 3-APA could be used in the study of the molecular mechanisms of disease and the development of new treatments.
Applications De Recherche Scientifique
3-APA has a wide range of applications in scientific research. It is used as a chiral building block in the synthesis of complex molecules, and it has been used in the synthesis of drugs, peptides, and other biologically active compounds. It is also used as a chiral ligand in asymmetric catalysis, and it is used in the synthesis of chiral drugs and other optically active compounds. In addition, 3-APA has been used in the synthesis of small molecules, such as natural products and pharmaceuticals, as well as in the synthesis of polymers materials.
Propriétés
IUPAC Name |
3-(3-aminopropyl)-3-azabicyclo[3.1.1]heptan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-2-1-3-11-5-7-4-8(6-11)9(7)12/h7-9,12H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFACCZSYMKDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477047.png)


